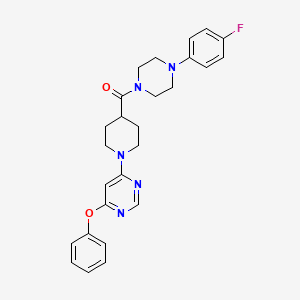

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

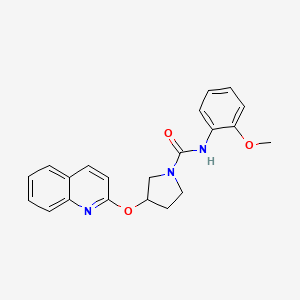

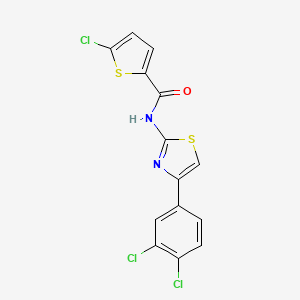

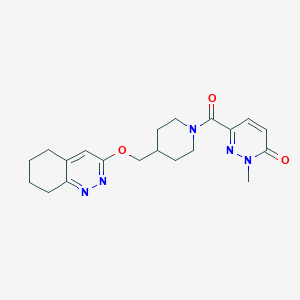

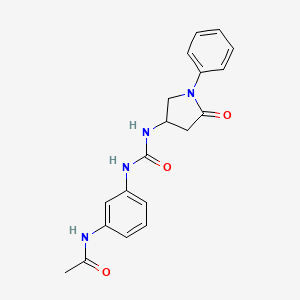

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorophenylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of certain enzymes .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, studies have shown that modifications to the structure of similar compounds can significantly affect their inhibitory effects on certain enzymes .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a storage temperature of 2-8°C .Applications De Recherche Scientifique

- FPMINT as an Inhibitor : FPMINT selectively inhibits ENT2 over ENT1. It has potential therapeutic implications in cancer treatment and other diseases where nucleoside transporters are involved .

- Derivatives Synthesis : Researchers have explored novel derivatives for anticancer purposes. For instance, pyrazolopyrimidin-4-one derivatives, similar to FPMINT, exhibit potent antitumor activity against tumor cell lines.

- Benzimidazole Derivatives : FPMINT analogs have been investigated for antifungal activity. Benzimidazole derivatives, structurally related to FPMINT, show promise as potential antifungal agents .

- Benzimidazole Derivatives : Some synthesized benzimidazole derivatives, including FPMINT, exhibit effective urease inhibition. Urease inhibitors are relevant in treating conditions associated with urease activity .

- Cinnoline Derivatives : FPMINT analogs, specifically 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, have been explored as potential antifungal agents. These compounds were synthesized via intramolecular cyclization and may have applications in fungal infections .

- Piperazinyl Derivatives : Certain piperazinyl derivatives, including FPMINT, exhibit promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA). These compounds could be valuable in combating antibiotic-resistant bacteria .

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Anticancer Applications

Antifungal Properties

Urease Inhibition

Antifungal Agents

Growth Inhibition of Ciprofloxacin-Resistant P. aeruginosa

Safety and Hazards

The safety information available indicates that the compound is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .

Orientations Futures

The future directions for this compound could involve further studies on its structure-activity relationship and its potential as an inhibitor of ENTs . Additionally, more research could be conducted to explore its potential applications in the treatment of conditions related to the function of ENTs .

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDPGNCKTGUTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2754801.png)

![3-Methyl-5-methylsulfanyl-N-[2-(prop-2-enoylamino)ethyl]furan-2-carboxamide](/img/structure/B2754806.png)

![4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2754813.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2754817.png)

![(2-Amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophen-3-yl)(piperidin-1-yl)methanone](/img/structure/B2754820.png)

![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)